molecular formula C7H8N4O B13551384 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one

7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one

Cat. No.: B13551384
M. Wt: 164.16 g/mol
InChI Key: XUEMWVOCJZTLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is a heterocyclic compound that features a pyrido[3,4-b]pyrazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired pyrido[3,4-b]pyrazinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

7-amino-2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one

InChI

InChI=1S/C7H8N4O/c8-6-1-4-5(2-10-6)11-7(12)3-9-4/h1-2,9H,3H2,(H2,8,10)(H,11,12)

InChI Key

XUEMWVOCJZTLHN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CN=C(C=C2N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.